3-amino-N,N-diethylbenzamide

Description

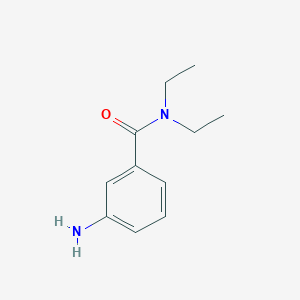

Structure

3D Structure

Properties

IUPAC Name |

3-amino-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)11(14)9-6-5-7-10(12)8-9/h5-8H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECCRTHITMTOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10296194 | |

| Record name | 3-amino-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68269-83-0 | |

| Record name | 68269-83-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-N,N-diethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10296194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-N,N-diethylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N,N-diethylbenzamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-amino-N,N-diethylbenzamide, a valuable molecule for research and development in various scientific fields. This document summarizes its key identifiers, physicochemical properties, and provides a plausible experimental protocol for its synthesis, alongside a workflow visualization.

Core Chemical Identity and Structure

This compound is an aromatic amide characterized by a benzamide core substituted with an amino group at the meta-position and two ethyl groups on the amide nitrogen.

IUPAC Name: this compound CAS Number: 68269-83-0 Molecular Formula: C₁₁H₁₆N₂O

The canonical SMILES representation of the molecule is CCN(CC)C(=O)C1=CC(=CC=C1)N, and its InChIKey is PECCRTHITMTOJM-UHFFFAOYSA-N.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 192.26 g/mol | PubChem |

| Appearance | Not specified in literature | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| XLogP3 | 0.6 | Computed by PubChem |

| Topological Polar Surface Area | 46.3 Ų | Computed by PubChem |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. While the raw spectral data are not provided here, the PubChem database indicates the availability of the following spectroscopic information:

-

¹H NMR Spectra

-

¹³C NMR Spectra

-

Infrared (IR) Spectra

Researchers can refer to spectral databases for detailed information.

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible and commonly employed two-step synthetic route can be proposed. This protocol is based on established organic chemistry principles for the synthesis of similar aromatic amides.

Step 1: Synthesis of 3-nitro-N,N-diethylbenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-nitrobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amine Addition: Cool the solution in an ice bath to 0-5 °C. To this, add a solution of diethylamine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) in the same solvent dropwise, while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro-N,N-diethylbenzamide. The product can be further purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group to Synthesize this compound

-

Reaction Setup: Dissolve the 3-nitro-N,N-diethylbenzamide (1 equivalent) from the previous step in a solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, 10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the crude this compound. The final product can be purified by recrystallization or column chromatography.

Visualizing the Synthesis Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the proposed synthesis for this compound.

An In-depth Technical Guide to the Synthesis of 3-amino-N,N-diethylbenzamide from 3-nitrobenzoic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for converting 3-nitrobenzoic acid into 3-amino-N,N-diethylbenzamide, a valuable intermediate in organic synthesis. The document outlines detailed experimental protocols for the two primary stages of the synthesis: the amidation of 3-nitrobenzoic acid and the subsequent reduction of the nitro intermediate. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material, intermediate, and final product is provided below.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | Off-white to cream-colored solid | 139 - 141 |

| N,N-Diethyl-3-nitrobenzamide | C₁₁H₁₄N₂O₃ | 222.24 | High-purity nitro-aromatic compound | Not specified |

| This compound | C₁₁H₁₆N₂O | 192.26 | Not specified | Not specified |

Overall Synthetic Pathway

The synthesis is a two-step process. First, 3-nitrobenzoic acid is converted to its corresponding amide, N,N-diethyl-3-nitrobenzamide. This intermediate is then reduced to yield the final product, this compound.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Detailed methodologies for the two key synthetic steps are provided below. These protocols are based on reliable and traditional chemical transformations.[1]

Step 1: Synthesis of N,N-Diethyl-3-nitrobenzamide (Amidation via Acid Chloride)

This highly reliable two-step method first involves converting the carboxylic acid to a more reactive acid chloride, which is then reacted with diethylamine.[1]

1. Materials and Reagents:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Diethylamine

-

Triethylamine (or excess diethylamine as an acid scavenger)[1]

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

2. Protocol:

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases and the solution becomes clear.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 3-nitrobenzoyl chloride as an oil or solid.

-

Amidation Reaction: Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane (DCM). In a separate flask, prepare a solution of diethylamine (2.2 eq) in anhydrous DCM and cool it to 0 °C in an ice bath.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cooled diethylamine solution with vigorous stirring. An excess of diethylamine is used to neutralize the HCl byproduct.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.

-

Work-up: Wash the reaction mixture sequentially with 5% NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N,N-diethyl-3-nitrobenzamide. Further purification can be achieved by column chromatography or distillation if necessary.

| Parameter | Value |

| Reactants | |

| 3-Nitrobenzoic acid | 1.0 eq |

| Thionyl Chloride | 1.2 eq |

| Diethylamine | 2.2 eq |

| Conditions | |

| Solvent | Toluene, Dichloromethane (DCM) |

| Temperature | Reflux (Acid Chloride), 0°C to RT (Amidation) |

| Reaction Time | 2-3 hrs (Acid Chloride), 18-24 hrs (Amidation) |

| Expected Yield | 85-95% |

Step 2: Synthesis of this compound (Nitro Group Reduction)

The reduction of the aromatic nitro group is a critical transformation that can be efficiently achieved via catalytic hydrogenation.[1]

1. Materials and Reagents:

-

N,N-Diethyl-3-nitrobenzamide

-

Palladium on carbon (Pd/C, 5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) or a hydrogen transfer agent like ammonium formate.

-

Celite or filter aid

2. Protocol:

-

Reaction Setup: Dissolve N,N-diethyl-3-nitrobenzamide (1.0 eq) in methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete (typically 4-12 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional solvent (methanol or ethanol).

-

Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

| Parameter | Value |

| Reactants | |

| N,N-Diethyl-3-nitrobenzamide | 1.0 eq |

| Catalyst | 10% Palladium on Carbon (5-10 mol%) |

| Hydrogen Source | H₂ gas |

| Conditions | |

| Solvent | Methanol or Ethanol |

| Temperature | Room Temperature |

| Pressure | 1-4 atm |

| Reaction Time | 4-12 hours |

| Expected Yield | >90% |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the entire synthetic process, from starting materials to the final purified product.

Caption: Detailed workflow for the synthesis of this compound.

References

3-amino-N,N-diethylbenzamide mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of 3-Aminobenzamide in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminobenzamide (3-AB) is a first-generation small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. Initially identified for its role in DNA repair and its ability to potentiate the cytotoxic effects of DNA alkylating agents and radiation, 3-AB has become a critical tool in dissecting the cellular functions of PARP.[1] It acts as a competitive inhibitor of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes, thereby blocking the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition has profound effects on multiple biological processes, including DNA repair, cell cycle regulation, apoptosis, and inflammatory responses. This document provides a comprehensive overview of the mechanism of action of 3-aminobenzamide, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: PARP Inhibition

The primary mechanism of action of 3-aminobenzamide is the competitive inhibition of the NAD+ binding site on PARP enzymes.[1][2][3] PARP1, the most abundant and well-characterized member of the PARP family, is a nuclear enzyme that acts as a DNA damage sensor.[4] Upon detection of single-strand breaks (SSBs) in DNA, PARP1 catalyzes the synthesis of long, branched PAR chains on itself (auto-PARylation) and other nuclear proteins, using NAD+ as a substrate.[4] This PARylation process serves as a scaffold to recruit DNA repair machinery to the site of damage.[4]

3-Aminobenzamide, by occupying the NAD+ binding pocket, prevents this catalytic activity.[1] The consequences of this inhibition are twofold:

-

Catalytic Inhibition: The prevention of PAR chain formation halts the recruitment of DNA repair proteins, leading to an accumulation of unrepaired SSBs.

-

PARP Trapping: While less potent in this regard compared to newer generation PARP inhibitors, 3-aminobenzamide can "trap" PARP1 on the DNA, creating a cytotoxic lesion that can further impede DNA replication and repair.

The accumulation of SSBs can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-based cancer therapy.[5][6][7]

Signaling Pathway of PARP Inhibition by 3-Aminobenzamide

Caption: Mechanism of PARP inhibition by 3-aminobenzamide and the principle of synthetic lethality.

Quantitative Data

The inhibitory potency of 3-aminobenzamide has been characterized in various systems. The half-maximal inhibitory concentration (IC50) is a common measure of its effectiveness.

| Parameter | Value | Cell Line / System | Reference |

| IC50 | ~50 nM | Chinese Hamster Ovary (CHO) cells | [2][3][8][9][10] |

| IC50 | ~30 µM | (unspecified system) | [11] |

| Effective Concentration | >1 µM | CHO cells (for >95% inhibition) | [2][8][9] |

| Effective Concentration | 4 mM | C3D2F1 3T3-a cells (for ~100% inhibition of NAD+ decrease) | [12][13] |

| Effective Concentration | 50 µM | HEI-OC1 auditory hair cells (for 90% inhibition of PAR synthetase activity) | [14][15] |

Note: The variability in reported IC50 and effective concentrations can be attributed to different experimental conditions, such as the specific assay used, cell type, and NAD+ concentration.

Effects on Cellular Processes

DNA Repair

3-Aminobenzamide's primary effect is on DNA repair. By inhibiting PARP, it delays the rejoining of DNA strand breaks induced by alkylating agents and ionizing radiation.[16][17][18] This leads to an accumulation of SSBs. While it inhibits the PARP-mediated repair pathway, some studies have noted that at low concentrations, it may appear to accelerate the ligation of DNA repair patches by altering the dynamic balance between DNA excision and ligation.[19]

Cell Cycle Regulation

3-Aminobenzamide has been shown to affect cell cycle progression, particularly after DNA damage. It can suppress G1 arrest and enhance G2 arrest following gamma-irradiation in certain cell lines.[12][20] The suppression of G1 arrest may be linked to the partial inhibition of p53-activated transcription of cell cycle regulators like p21 (Waf1/Cip1).[12][20]

Apoptosis and Cell Death

PARP-1 activation is a key event in certain forms of cell death. Extensive DNA damage can lead to PARP-1 hyperactivation, resulting in significant depletion of cellular NAD+ and ATP pools, ultimately causing necrotic cell death.[1] 3-Aminobenzamide can prevent this energy crisis and, in some contexts, shift the mode of cell death from necrosis to apoptosis.[1] It has also been shown to protect against cell death in models of ischemia-reperfusion injury and in target cells of natural killer (NK) cells.[21][22]

Inflammation and Immune Response

Beyond its role in DNA repair, 3-aminobenzamide has demonstrated anti-inflammatory properties. It can inhibit the NF-κB signaling pathway, a key regulator of inflammation, leading to reduced expression of pro-inflammatory cytokines like TNFα and enzymes such as iNOS.[23] It has also been shown to modulate interferon responses during viral infections.[2][3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of 3-aminobenzamide.

PARP Activity Assay (Cell-Based, Isotopic)

This assay measures the incorporation of radioactively labeled NAD+ into acid-precipitable macromolecules (proteins) as a measure of PARP activity.

Materials:

-

Cell line of interest (e.g., CHO, HeLa)

-

3-Aminobenzamide

-

[³H]-NAD+

-

Cell culture medium and supplements

-

PBS (Phosphate-Buffered Saline)

-

TCA (Trichloroacetic Acid), ice-cold 5% solution

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Seed cells in 12-well plates and grow to 70-80% confluency.

-

Treatment: Treat cells with a dose range of 3-aminobenzamide (e.g., 0.01–10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

Induce DNA Damage (Optional): To stimulate PARP activity, treat cells with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period.

-

PARP Reaction: Add the reaction mixture containing [³H]-NAD+ directly to the washed cultures.

-

Incubation: Incubate for 60 minutes at 37°C.

-

Precipitation: Stop the reaction by washing the cells with ice-cold PBS. Mechanically scrape the cells, transfer to a microcentrifuge tube, and precipitate with ice-cold 5% TCA.

-

Washing: Wash the pellet with TCA to remove unincorporated [³H]-NAD+.

-

Quantification: Dissolve the pellet and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Calculate the percentage of PARP inhibition relative to the untreated or vehicle-treated control.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cell line of interest

-

3-Aminobenzamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat cells with a serial dilution of 3-aminobenzamide. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis for PARP Cleavage (Apoptosis Marker)

This protocol detects the cleavage of PARP-1, a hallmark of apoptosis, following treatment with an apoptosis-inducing agent in the presence or absence of 3-aminobenzamide.

Materials:

-

Cell line of interest

-

3-Aminobenzamide and an apoptosis-inducing agent (e.g., staurosporine)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA or Bradford)

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-PARP that recognizes both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system (e.g., CCD camera or X-ray film)

Procedure:

-

Treatment: Treat cells with the apoptosis-inducing agent, with or without pre-treatment with 3-aminobenzamide.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli buffer and boil for 5-10 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and capture the chemiluminescent signal.

-

Analysis: Quantify the band intensities for full-length PARP-1 (~116 kDa) and the cleaved fragment (~89 kDa).

Experimental Workflow for Western Blot Analysis

Caption: A generalized experimental workflow for Western blot analysis.

Conclusion and Future Outlook

3-Aminobenzamide remains a foundational tool for studying the multifaceted roles of PARP enzymes in cellular physiology and pathology. Its well-characterized mechanism as a competitive inhibitor of NAD+ allows for precise interrogation of PARP-dependent signaling pathways. While newer, more potent, and selective PARP inhibitors have entered clinical use, 3-aminobenzamide continues to be invaluable in preclinical research for elucidating the fundamental biology of DNA repair, cell death, and inflammation. Future research may continue to leverage 3-aminobenzamide in combinatorial studies and in exploring the expanding roles of PARP enzymes in processes such as epigenetic regulation and antiviral responses.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. chempaign.net [chempaign.net]

- 3. pazopanib.net [pazopanib.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthetic Lethality through the Lens of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthetic lethality: A new way to kill cancer cells | EurekAlert! [eurekalert.org]

- 7. youtube.com [youtube.com]

- 8. chempaign.net [chempaign.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 15. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of 3-aminobenzamide on the rejoining of DNA-strand breaks in mammalian cells exposed to methyl methanesulphonate; role of poly(ADP-ribose) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of 3-aminobenzamide on the rate of ligation during repair of alkylated DNA in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 19. 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) polymerase, is a stimulator, not an inhibitor, of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oatext.com [oatext.com]

- 21. Cell death protection by 3-aminobenzamide and other poly(ADP-ribose)polymerase inhibitors: different effects on human natural killer and lymphokine activated killer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Post-treatment at 12 or 18 hours with 3-aminobenzamide ameliorates retinal ischemia-reperfusion damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxidative Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-amino-N,N-diethylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-amino-N,N-diethylbenzamide, a molecule of interest in various research and development sectors. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the fundamental experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available |

While the existence of FTIR spectra is noted in public databases, specific peak assignments are not available.[1] Researchers should perform experimental analysis for detailed vibrational mode identification.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Mass spectrometry data for this compound is not publicly detailed. Experimental determination is recommended for accurate mass-to-charge ratio and fragmentation pattern analysis.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of an aromatic amine like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be one that dissolves the compound well and has minimal overlapping signals with the analyte.

-

Instrument Setup: Utilize a spectrometer, such as a Varian CFT-20 or a modern equivalent, for data acquisition.[1]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound can be obtained using the KBr pellet technique:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3][4]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (typically several tons) to form a thin, transparent pellet.[2][5]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a common technique for the analysis of volatile, thermally stable organic compounds:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[6][7][8][9]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | C11H16N2O | CID 268126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What Are Kbr Pellets? The Essential Guide To Solid Sample Ftir Analysis - Kintek Solution [kindle-tech.com]

- 3. scienceijsar.com [scienceijsar.com]

- 4. shimadzu.com [shimadzu.com]

- 5. pelletpressdiesets.com [pelletpressdiesets.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. as.uky.edu [as.uky.edu]

- 8. rroij.com [rroij.com]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Physicochemical Landscape of 3-amino-N,N-diethylbenzamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-amino-N,N-diethylbenzamide and outlines detailed experimental protocols for determining its solubility and stability. This document is intended for researchers, scientists, and drug development professionals to establish a foundational understanding of this compound's behavior in various solvent systems and under diverse environmental conditions.

While extensive searches of scientific literature and patent databases did not yield specific quantitative solubility and stability data for this compound, this guide offers a robust framework for generating this critical information. By following the outlined methodologies, researchers can systematically evaluate the compound's characteristics, a crucial step in any formulation and development process.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound, obtained from PubChem, is presented in Table 1. These properties provide a theoretical basis for predicting its behavior and designing experimental studies. The presence of both a hydrophilic amino group and a more lipophilic diethylbenzamide structure suggests a degree of solubility in both polar and non-polar solvents.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem |

| Molecular Weight | 192.26 g/mol | PubChem |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 192.126263 g/mol | PubChem |

| Monoisotopic Mass | 192.126263 g/mol | PubChem |

| Topological Polar Surface Area | 49.4 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 199 | PubChem |

Solubility Determination: Experimental Protocol

The following protocol describes a general method for determining the equilibrium solubility of this compound in various solvents using the shake-flask method. This method is widely accepted and provides reliable data on the saturation concentration of a solute in a solvent at a specific temperature.

Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, hexane, phosphate buffer at various pH values)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow for solubility determination is depicted in the following diagram:

Potential Therapeutic Targets of 3-Aminobenzamide: An In-depth Technical Guide

Disclaimer: Initial analysis suggests a potential discrepancy in the requested compound name. While the query specified "3-amino-N,N-diethylbenzamide," publicly available scientific literature on this exact molecule's therapeutic targets is scarce. Conversely, "3-aminobenzamide" (3-AB) is a well-characterized and extensively studied compound with significant therapeutic potential. This guide will focus on 3-aminobenzamide, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), as it aligns with the in-depth technical requirements of the request.

Introduction

3-Aminobenzamide (3-AB) is a small molecule inhibitor of the Poly(ADP-ribose) polymerase (PARP) family of enzymes. PARP enzymes, particularly PARP-1 and PARP-2, are critical players in the cellular response to DNA damage, regulating processes such as DNA repair, genomic stability, and programmed cell death.[1][2][3] By competitively inhibiting the binding of NAD+ to the catalytic domain of PARP, 3-aminobenzamide effectively blocks the synthesis of poly(ADP-ribose) (PAR) chains, a post-translational modification essential for the recruitment of DNA repair machinery.[4][5] This mechanism of action underpins its therapeutic potential in a variety of disease contexts, most notably in oncology and ischemia-reperfusion injury.

Core Therapeutic Target: Poly(ADP-ribose) Polymerase (PARP)

The primary therapeutic target of 3-aminobenzamide is the PARP family of enzymes.

-

PARP-1: This is the most abundant and well-studied member of the PARP family, accounting for over 90% of cellular PARP activity. It is a key sensor of DNA single-strand breaks (SSBs) and plays a central role in the base excision repair (BER) pathway.[2]

-

PARP-2: While less abundant, PARP-2 shares structural and functional homology with PARP-1 and also participates in BER. It has overlapping functions with PARP-1 in maintaining genomic stability.[2]

-

PARP-3: More recently, PARP-3 has been shown to cooperate with PARP-1 in the response to DNA double-strand breaks.[2]

Inhibition of PARP by 3-aminobenzamide has been shown to be a promising strategy in various therapeutic areas.

Oncology

In cancer therapy, 3-aminobenzamide acts as a chemosensitizer and radiosensitizer, and in some contexts, as a standalone therapeutic.[1][6] The primary mechanism in oncology is the induction of "synthetic lethality" in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations. By inhibiting PARP-mediated SSB repair, unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.

3-aminobenzamide has also been shown to suppress the growth and migration of osteosarcoma cells and enhance the cytotoxic effects of cisplatin.[1] Furthermore, it can suppress the G1 arrest that typically occurs after gamma-irradiation, a phenomenon linked to the specific inhibition of PARP.[7]

Ischemia-Reperfusion (I/R) Injury

Ischemia-reperfusion injury, a condition where tissue damage occurs upon the restoration of blood flow after a period of ischemia, is another key area of investigation for 3-aminobenzamide. During I/R, the overproduction of reactive oxygen species (ROS) leads to extensive DNA damage and subsequent hyperactivation of PARP. This hyperactivation depletes cellular NAD+ and ATP stores, leading to energy failure and necrotic cell death.[8][9][10]

3-aminobenzamide has demonstrated protective effects in various models of I/R injury:

-

Myocardial I/R Injury: It reduces myocardial infarct size, decreases neutrophil infiltration, and preserves myocardial ATP levels.[8][9][10][11]

-

Cerebral I/R Injury: It has been shown to reduce brain infarction and neutrophil infiltration.[12]

-

Renal I/R Injury: 3-aminobenzamide attenuates renal dysfunction and injury by reducing oxidative and nitrosative stress.[13]

-

Retinal I/R Injury: Post-treatment with 3-aminobenzamide has been found to ameliorate retinal damage.[14]

Neurological Disorders

The neuroprotective effects of 3-aminobenzamide are also linked to its PARP inhibitory activity. In various models of neurological damage, PARP overactivation contributes to neuronal cell death.

-

Spinal Cord Injury (SCI): 3-aminobenzamide has been shown to inhibit cell apoptosis after SCI in a caspase-independent manner.[3][15]

-

Parkinson's Disease Model: It protects the blood-brain barrier and dopaminergic neurons from functional damage in a lipopolysaccharide-induced model of Parkinson's disease, potentially through modulation of the ERK1/2 pathway.[16]

-

Blast-Induced Auditory Hair Cell Death: By inhibiting PARP-1, 3-aminobenzamide helps maintain the viability of auditory hair cells exposed to blast overpressure.[17]

Quantitative Data

The inhibitory potency and efficacy of 3-aminobenzamide have been quantified in various studies.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 | ~50 nM | CHO cells | [5][18][19][20] |

| IC50 | ~30 µM | (General) | [21] |

| Inhibition | >95% at >1 µM | CHO cells | [18][19] |

| Neuroprotection | 40 mg/kg (maximal) | Mouse model of cerebral ischemia | [12] |

| Renal Protection | 100 mg/kg/day (i.p.) | Rat model of renal I/R injury | [13] |

| Myocardial Protection | 10 mg/kg (i.v.) | Rat model of myocardial I/R | [8][9][10] |

| Radiosensitization | 8 mM | Ewing's sarcoma cells | [6] |

Signaling Pathways

The therapeutic effects of 3-aminobenzamide are mediated through its modulation of several key signaling pathways.

DNA Damage Response and Repair Pathway

PARP-Mediated Cell Death (Parthanatos) Pathway

Experimental Protocols

PARP Activity Assay (Cell-Based)

This protocol is a general guideline for assessing PARP activity in cells treated with 3-aminobenzamide.

Materials:

-

Cell line of interest (e.g., CHO, HeLa)

-

96-well cell culture plates

-

3-Aminobenzamide

-

DNA damaging agent (e.g., H₂O₂, methyl methanesulfonate)

-

PARP activity assay kit (chemiluminescent or colorimetric)

-

Cell lysis buffer

-

BCA protein assay kit

-

Microplate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.

-

Treatment: Treat the cells with a range of concentrations of 3-aminobenzamide for a predetermined time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).

-

Induction of PARP Activity (Optional): To enhance the signal, treat the cells with a DNA damaging agent for a short period (e.g., 200 µM H₂O₂ for 10 minutes) to induce PARP activity.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

-

PARP Activity Measurement: Follow the manufacturer's instructions for the chosen PARP activity assay kit. Typically, this involves incubating the cell lysate in a plate pre-coated with histones and biotinylated NAD+. The incorporation of biotinylated PAR onto the histones is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.

-

Data Analysis: Measure the signal using a microplate reader. The PARP activity is inversely proportional to the inhibitory effect of 3-aminobenzamide. Calculate the IC50 value from the dose-response curve.

Cell Viability Assay (e.g., AlamarBlue Assay)

This protocol assesses the effect of 3-aminobenzamide, alone or in combination with a cytotoxic agent, on cell viability.

Materials:

-

Cancer cell line of interest (e.g., LoVo colon cancer cells)

-

96-well cell culture plates

-

3-Aminobenzamide

-

Chemotherapeutic agent (e.g., temozolomide)

-

AlamarBlue reagent

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired concentrations of 3-aminobenzamide and/or the chemotherapeutic agent. Include appropriate controls (vehicle, 3-aminobenzamide alone, chemotherapeutic agent alone). Incubate for a specified period (e.g., 72 hours).

-

AlamarBlue Addition: Add AlamarBlue reagent (typically 10% of the culture volume) to each well and incubate for a further 6 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~544 nm and emission at ~590 nm.

-

Data Analysis: The fluorescence intensity is proportional to the number of viable, metabolically active cells. Normalize the results to the vehicle-treated control to determine the percentage of cell viability.

Conclusion

3-Aminobenzamide, as a potent inhibitor of PARP, presents a multitude of therapeutic opportunities. Its ability to modulate the DNA damage response and prevent PARP-mediated cell death makes it a valuable tool in the fight against cancer and in the mitigation of ischemia-reperfusion injury and certain neurological conditions. Further research into the specific roles of different PARP isoforms and the development of even more selective inhibitors will continue to refine the therapeutic applications of targeting this critical cellular pathway.

References

- 1. The poly(ADP-ribose) polymerase-1 inhibitor 3-aminobenzamide suppresses cell growth and migration, enhancing suppressive effects of cisplatin in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-aminobenzamide, one of poly(ADP-ribose)polymerase-1 inhibitors, rescuesapoptosisin rat models of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pazopanib.net [pazopanib.net]

- 6. Differential radiosensitization of human tumour cells by 3-aminobenzamide and benzamide: inhibitors of poly(ADP-ribosylation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Protection against myocardial ischemia and reperfusion injury by 3-aminobenzamide, an inhibitor of poly (ADP-ribose) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Post-treatment at 12 or 18 hours with 3-aminobenzamide ameliorates retinal ischemia-reperfusion damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. Effects of poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide on blood-brain barrier and dopaminergic neurons of rats with lipopolysaccharide-induced Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. chempaign.net [chempaign.net]

- 20. chempaign.net [chempaign.net]

- 21. bpsbioscience.com [bpsbioscience.com]

In Silico Modeling of 3-amino-N,N-diethylbenzamide Receptor Binding: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 3-amino-N,N-diethylbenzamide's binding to putative receptor targets. Due to the limited availability of direct experimental data for this compound, this document outlines a hypothetical study leveraging its structural similarity to the well-characterized insect repellent, N,N-diethyl-m-toluamide (DEET). The methodologies detailed herein are broadly applicable to the study of small molecule interactions with G-protein coupled receptors (GPCRs), specifically insect odorant receptors (ORs). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations, along with structured data presentation and visualization of relevant pathways and workflows.

Introduction

This compound is a small molecule with structural similarities to known bioactive compounds. Understanding its interaction with biological receptors is crucial for elucidating its potential pharmacological or physiological effects. In silico modeling provides a powerful, resource-efficient approach to predict potential biological targets, characterize binding modes, and estimate binding affinities, thereby guiding subsequent experimental validation.

Given the structural resemblance of this compound to DEET, a compound known to interact with insect odorant receptors, this guide will use a hypothetical insect OR as the primary target for the described in silico workflow. DEET is known to modulate the activity of these receptors, leading to its repellent effect.[1][2][3][4][5] This guide will therefore focus on a plausible workflow to investigate whether this compound might exhibit a similar mechanism of action.

In Silico Modeling Workflow

The comprehensive in silico workflow for investigating the binding of this compound to a putative insect odorant receptor is outlined below. This multi-step process integrates several computational techniques to build a robust model of the ligand-receptor interaction.

Figure 1: In Silico Modeling Workflow.

Experimental Protocols

Target Identification and Homology Modeling

-

Protocol 3.1.1: Target Selection: Based on the structural similarity to DEET, a representative insect odorant receptor (OR) from a relevant species (e.g., Aedes aegypti or Anopheles gambiae) is selected as the putative target. For this hypothetical study, we will consider the Aedes aegypti odorant receptor AaegOr2.

-

Protocol 3.1.2: Template Selection: A BLAST search against the Protein Data Bank (PDB) is performed using the AaegOr2 sequence to identify suitable templates for homology modeling. A high-resolution crystal structure of a related GPCR is selected.

-

Protocol 3.1.3: Model Building: A 3D model of AaegOr2 is generated using a homology modeling program such as MODELLER or SWISS-MODEL. This process involves aligning the target sequence with the template structure, copying the coordinates of the aligned residues, and modeling the non-aligned loop regions.

-

Protocol 3.1.4: Model Validation: The quality of the generated homology model is assessed using tools like PROCHECK for stereochemical quality (Ramachandran plot analysis) and Verify3D to evaluate the compatibility of the 3D model with its own amino acid sequence.

Ligand Preparation

-

Protocol 3.2.1: 3D Structure Generation: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

-

Protocol 3.2.2: Ligand Optimization: The 3D structure of the ligand is energy-minimized using a force field such as MMFF94. This step ensures a low-energy, stable conformation of the ligand prior to docking.

Molecular Docking

-

Protocol 3.3.1: Receptor Preparation: The validated homology model of AaegOr2 is prepared for docking. This includes adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding site can be predicted based on the known binding site of ligands in the template structure or by using binding site prediction algorithms.

-

Protocol 3.3.2: Docking Simulation: Molecular docking is performed using software like AutoDock Vina or Glide. The prepared ligand is docked into the defined binding pocket of the receptor. The docking algorithm samples a wide range of ligand conformations and orientations within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

Protocol 3.3.3: Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode. This is typically the pose with the lowest binding energy. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are examined.

Molecular Dynamics Simulation

-

Protocol 3.4.1: System Setup: The top-ranked docked complex of AaegOr2 and this compound is placed in a simulated lipid bilayer with explicit water molecules and ions to mimic a physiological environment. GROMACS is a commonly used software for this purpose.[6][7][8][9]

-

Protocol 3.4.2: Simulation Protocol: The system undergoes energy minimization to remove steric clashes, followed by a short period of heating and equilibration. A production molecular dynamics (MD) simulation is then run for an extended period (e.g., 100 ns) to observe the dynamic behavior of the ligand-receptor complex.

-

Protocol 3.4.3: Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

Binding Free Energy Calculation

-

Protocol 3.5.1: MM/PBSA or MM/GBSA Calculation: The binding free energy of the ligand-receptor complex is calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[10][11][12][13] These methods provide a more accurate estimation of binding affinity than docking scores by considering the solvent effect and averaging over multiple snapshots from the MD trajectory.

Data Presentation

The quantitative data generated from this hypothetical in silico modeling study are summarized in the tables below.

Table 1: Hypothetical Molecular Docking Results

| Ligand | Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | Key Interacting Residues |

| This compound | AaegOr2 | -8.2 | 0.58 | Phe121, Trp154, Tyr278 |

| DEET (control) | AaegOr2 | -7.9 | 0.89 | Phe121, Val198, Leu275 |

Table 2: Hypothetical Molecular Dynamics Simulation Stability Metrics

| Simulation System | Average RMSD of Protein Backbone (Å) | Average RMSD of Ligand (Å) |

| AaegOr2 - this compound | 2.3 ± 0.4 | 1.8 ± 0.3 |

| AaegOr2 - DEET (control) | 2.5 ± 0.5 | 2.1 ± 0.4 |

Table 3: Hypothetical Binding Free Energy Calculations

| Complex | ΔGbind (MM/GBSA) (kcal/mol) |

| AaegOr2 - this compound | -52.6 ± 6.1 |

| AaegOr2 - DEET (control) | -48.9 ± 5.8 |

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway

The binding of an agonist to an insect odorant receptor typically leads to the opening of an ion channel, resulting in membrane depolarization and neuronal signaling. DEET is thought to modulate this process.[3][4][5] The following diagram illustrates a hypothetical signaling pathway for an insect odorant receptor and the putative modulatory role of this compound.

Figure 2: Hypothetical Odorant Receptor Signaling Pathway.

Experimental Validation Workflow

The in silico predictions should be validated through in vitro and in vivo experiments. The following diagram outlines a potential experimental workflow for validating the computational findings.

Figure 3: Experimental Validation Workflow.

Conclusion

The in silico modeling workflow detailed in this guide provides a robust and systematic approach to investigate the binding of this compound to a putative insect odorant receptor. By integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the molecular basis of ligand recognition and receptor modulation. The generated data, when presented in a clear and structured format, can effectively guide further experimental studies, such as in vitro binding assays and in vivo behavioral assays, to validate the computational predictions. This integrated approach accelerates the characterization of novel compounds and their potential applications.

References

- 1. Insect odorant receptors are molecular targets of the insect repellent DEET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Insect Odorant Receptors Are Molecular Targets of the Insect Repellent DEET | Semantic Scholar [semanticscholar.org]

- 3. A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rockefeller.edu [rockefeller.edu]

- 6. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 7. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 8. Protein-Ligand Complex [mdtutorials.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Assessing the performance of MM/PBSA and MM/GBSA methods. 7. Entropy effects on the performance of end-point binding free energy calculation approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

3-Amino-N,N-diethylbenzamide: A Technical Overview of its Synthesis and Properties

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-amino-N,N-diethylbenzamide, a small molecule of interest in medicinal chemistry and organic synthesis. Due to the limited specific historical and application data in publicly accessible literature, this document focuses on the probable synthetic pathways based on established chemical principles and data from closely related analogues. Physical and chemical properties are presented, along with detailed, inferred experimental protocols.

Introduction and Historical Context

This compound belongs to the class of aminobenzamides. While its direct historical discovery and development are not well-documented in scientific literature, its structural similarity to well-known compounds provides a basis for its scientific interest. The parent compound, 3-aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, transcription, and cell death.[1] This has led to the investigation of various 3-aminobenzamide derivatives for potential therapeutic applications, including in oncology.[1][2]

The N,N-diethylamide moiety is a common feature in various biologically active molecules, most notably in the insect repellent N,N-diethyl-m-toluamide (DEET). The synthesis and properties of N,N-diethylbenzamide and its derivatives have been extensively studied in the context of developing insect repellents and other bioactive compounds.[3] It is plausible that this compound was initially synthesized as part of broader research programs exploring the structure-activity relationships of benzamide derivatives. Commercial suppliers identify it as a useful pharmaceutical intermediate and a reagent in organic synthesis.[4]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and potential application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem[5] |

| Molecular Weight | 192.26 g/mol | PubChem[5] |

| CAS Number | 68269-83-0 | PubChem[5] |

| Appearance | Not specified (likely solid) | - |

| Boiling Point (Predicted) | 372.0 ± 25.0 °C | CookeChem[4] |

| Density (Predicted) | 1.068 ± 0.06 g/cm³ | CookeChem[4] |

| pKa (Predicted) | 3.75 ± 0.10 | CookeChem[4] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, inferred experimental protocols for the synthesis of this compound. These are based on established procedures for similar reactions.

Step 1: Synthesis of 3-Nitro-N,N-diethylbenzamide

This procedure is adapted from the general synthesis of N,N-diethylbenzamide.

-

Materials:

-

3-Nitrobenzoyl chloride

-

Diethylamine

-

Triethylamine

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylamine and triethylamine in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-nitrobenzoyl chloride in dichloromethane to the cooled amine solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-nitro-N,N-diethylbenzamide.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

-

Step 2: Synthesis of this compound

This protocol is based on the standard procedure for the reduction of nitroarenes.

-

Materials:

-

3-Nitro-N,N-diethylbenzamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Methanol

-

Hydrogen gas (H₂) or a hydrogen transfer reagent (e.g., ammonium formate)

-

-

Procedure:

-

Dissolve 3-nitro-N,N-diethylbenzamide in ethanol or methanol in a flask suitable for hydrogenation.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Secure the flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically balloon pressure or slightly higher) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Potential Signaling Pathways and Biological Activity

While direct studies on the biological activity of this compound are scarce, the activity of its parent compound, 3-aminobenzamide, offers insights into its potential mechanisms of action. 3-Aminobenzamide is a well-characterized inhibitor of PARP.[1]

PARP Inhibition Pathway

Caption: Potential inhibition of the PARP pathway by this compound.

The PARP enzyme is activated by DNA strand breaks. Once activated, it cleaves NAD+ into nicotinamide and ADP-ribose, polymerizing the latter onto nuclear proteins, a process which consumes large amounts of cellular NAD+ and subsequently ATP, potentially leading to cell death.[1] As a structural analogue of the nicotinamide portion of NAD+, 3-aminobenzamide acts as a competitive inhibitor of PARP. It is hypothesized that this compound could exhibit similar inhibitory activity, although this would require experimental validation.

Conclusion

This compound is a compound with limited direct historical and biological data in the public domain. However, its synthesis can be reliably predicted based on established chemical methodologies for related benzamides. Its structural similarity to known PARP inhibitors suggests a potential for biological activity in this area, warranting further investigation. This guide provides a foundational technical overview to support future research and development efforts involving this molecule.

References

3-Amino-N,N-diethylbenzamide: A Core Intermediate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-N,N-diethylbenzamide is a valuable bifunctional molecule serving as a key building block in the landscape of organic synthesis. Its structure, featuring a nucleophilic aromatic amine and a stable diethylamide group, makes it an important intermediate for the construction of complex molecules, particularly in the development of novel pharmaceuticals and specialty chemicals. The primary amino group offers a reactive handle for a multitude of transformations, most notably diazotization-substitution reactions, while the diethylamide moiety provides a stable structural element that can influence solubility, conformation, and biological activity in the final target compounds. This guide provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols relevant to its application as a chemical intermediate.

Physicochemical and Structural Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in synthetic applications.[1]

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 68269-83-0 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Canonical SMILES | CCN(CC)C(=O)C1=CC(=CC=C1)N |

| InChIKey | PECCRTHITMTOJM-UHFFFAOYSA-N |

| Predicted Boiling Point | 372.0 ± 25.0 °C |

| Predicted Density | 1.068 ± 0.06 g/cm³ |

| Appearance | Typically a solid or oil |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

Synthesis of this compound

The most direct and reliable synthesis of this compound is a two-step process commencing from 3-nitrobenzoic acid. This pathway involves the formation of an amide bond followed by the reduction of the nitro group.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-N,N-diethylbenzamide (Amidation)

This procedure is based on standard methods for converting carboxylic acids to amides via an acyl chloride intermediate.

-

Materials:

-

3-Nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Diethylamine (1.5 eq)

-

Triethylamine (Et₃N) or Pyridine (2.0 eq)

-

Catalytic N,N-Dimethylformamide (DMF) (for SOCl₂)

-

-

Protocol:

-

To a stirred suspension of 3-nitrobenzoic acid in anhydrous DCM, add a catalytic amount of DMF.

-

Slowly add thionyl chloride dropwise at 0 °C.

-

After the addition, allow the mixture to warm to room temperature and then reflux gently for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3-nitrobenzoyl chloride.

-

Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve diethylamine and triethylamine in anhydrous DCM.

-

Add the diethylamine solution dropwise to the stirred acyl chloride solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 3-nitro-N,N-diethylbenzamide, which can be purified by column chromatography or recrystallization.

-

Step 2: Synthesis of this compound (Nitro Group Reduction)

Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean byproducts.

-

Materials:

-

3-Nitro-N,N-diethylbenzamide (1.0 eq)

-

Palladium on carbon (5-10% Pd/C, ~1-5 mol% Pd)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Protocol:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 3-nitro-N,N-diethylbenzamide in a suitable solvent such as methanol or ethanol.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm or 15-60 psi) and begin vigorous stirring or shaking.

-

Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis. The reaction is typically complete within 2-12 hours at room temperature.

-

Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity but can be further purified if necessary.[2][3][4][5][6]

-

Application as a Chemical Intermediate

The utility of this compound stems from the reactivity of its primary aromatic amine. This functional group is a gateway to numerous transformations, making the molecule a versatile precursor in multi-step synthesis.

Diazotization and Sandmeyer Reactions

The most powerful application of this intermediate is its conversion to an aryl diazonium salt. This salt is highly reactive and can be displaced by a wide variety of nucleophiles, often using a copper(I) salt catalyst in what is known as the Sandmeyer reaction.[7][8][9] This allows for the introduction of functional groups that are difficult to install via other methods.

Caption: Key transformations via the Sandmeyer reaction.

General Experimental Protocol (Diazotization-Chlorination):

-

Dissolve this compound in an aqueous solution of hydrochloric acid (~2.5-3.0 eq).

-

Cool the stirred solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated HCl, also cooled to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the stirred CuCl solution.

-

Observe for nitrogen gas evolution. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification.[10]

| Reaction | Reagents | Typical Product |

| Chlorination | CuCl / HCl | 3-Chloro-N,N-diethylbenzamide |

| Bromination | CuBr / HBr | 3-Bromo-N,N-diethylbenzamide |

| Cyanation | CuCN / KCN | 3-Cyano-N,N-diethylbenzamide |

| Hydroxylation | H₂O, H₂SO₄, heat | 3-Hydroxy-N,N-diethylbenzamide |

| Iodination | KI | 3-Iodo-N,N-diethylbenzamide |

Acylation and Sulfonylation Reactions

The amino group readily reacts with acylating or sulfonylating agents to form stable amide or sulfonamide linkages, respectively. This is a common strategy for building more complex molecular scaffolds.

General Experimental Protocol (N-Acylation):

-

Dissolve this compound (1.0 eq) and a non-nucleophilic base like pyridine or triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench with water and extract the product. Purify by standard methods.

Caption: General workflow for an N-acylation experiment.

This compound is a strategically important intermediate whose value lies in the orthogonal reactivity of its functional groups. The straightforward two-step synthesis provides reliable access to this compound. Its primary aromatic amine is readily converted into a diazonium salt, opening a vast array of possibilities for aromatic substitution via the Sandmeyer reaction. Furthermore, standard acylation and sulfonylation reactions provide robust methods for extending molecular complexity. For researchers in drug discovery and materials science, this intermediate represents a reliable and versatile platform for the synthesis of novel and functional molecules.

References

- 1. This compound | C11H16N2O | CID 268126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

- 3. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 4. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 5. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. web.mnstate.edu [web.mnstate.edu]

Technical Guide: 3-amino-N,N-diethylbenzamide (CAS: 68269-83-0)

An In-depth Overview of Safety, Handling, and Material Safety Data

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and disposal of 3-amino-N,N-diethylbenzamide. The information is compiled from publicly available safety data sheets and chemical databases to ensure laboratory personnel can manage this compound with the highest degree of safety.

Chemical Identification and Physical Properties

This compound is an aromatic amine derivative. While extensive experimental data is not publicly available, computed and predicted properties provide a baseline for handling procedures.

| Property | Value | Source |

| CAS Number | 68269-83-0 | PubChem[1] |

| Molecular Formula | C₁₁H₁₆N₂O | PubChem[1] |

| Molecular Weight | 192.26 g/mol | PubChem[1] |

| Boiling Point | 372.0 ± 25.0 °C (Predicted) | CookeChem[2] |

| Density | 1.068 ± 0.06 g/cm³ (Predicted) | CookeChem[2] |

| pKa | 3.75 ± 0.10 (Predicted) | CookeChem[2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous. All personnel must be fully aware of its potential risks before handling. The Globally Harmonized System (GHS) classification is as follows:

| Hazard Class | Category | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Warning | Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315 | Warning | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Warning | Causes serious eye irritation |